4-(Ethoxymethyl)phenylacetic acid

説明

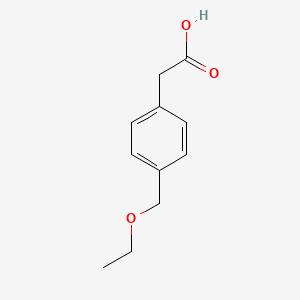

4-(Ethoxymethyl)phenylacetic acid is an aromatic carboxylic acid that has garnered attention within the scientific community. Its structure, featuring a phenyl ring substituted with both an ethoxymethyl group and an acetic acid moiety, positions it as a valuable building block in organic synthesis and a subject of interest for its potential biological activities.

Phenylacetic acid, a compound with the formula C₆H₅CH₂COOH, serves as the parent structure for a large and diverse family of organic molecules. ontosight.aiquora.com It is a naturally occurring compound found in various plants and is also a catabolite of the amino acid phenylalanine in mammals. ontosight.aiwikipedia.org The fundamental structure of phenylacetic acid, comprising a phenyl group attached to a carboxylic acid function via a methylene (B1212753) bridge, allows for a wide range of chemical modifications. ontosight.aiquora.com

The "chemical space" of phenylacetic acid is vast, encompassing derivatives with various substituents on the phenyl ring and modifications to the acetic acid side chain. These derivatives are integral to numerous areas of chemistry and pharmacology. For instance, they are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ontosight.aiwikipedia.orginnopeptichem.com The introduction of different functional groups onto the phenylacetic acid scaffold can significantly alter the molecule's physical, chemical, and biological properties. nih.govinventivapharma.commdpi.com

This compound occupies a specific niche within this chemical space. The "4-" designation indicates that the ethoxymethyl group is attached to the para-position of the phenyl ring, opposite the acetic acid group. The ethoxymethyl group (-CH₂OCH₂CH₃) is an ether linkage that introduces both flexibility and potential hydrogen bond accepting capabilities, distinguishing it from simpler alkyl or halogen-substituted phenylacetic acids.

The academic interest in substituted phenylacetic acid scaffolds is driven by their proven and potential applications across various scientific disciplines. In medicinal chemistry, these scaffolds are central to the development of a wide array of therapeutic agents. scribd.comdrugbank.com For example, the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) is a phenylacetic acid derivative. scribd.comdrugbank.com Other derivatives have been investigated for their potential as anticonvulsants, antitumor agents, and treatments for metabolic disorders. nih.govmdpi.comacs.org

The significance of these scaffolds lies in their ability to act as bioisosteres or to be incorporated into larger molecules to modulate properties such as potency, selectivity, and pharmacokinetic profiles. inventivapharma.com The phenylacetic acid moiety can mimic the structure of natural substrates for enzymes or receptors, leading to the design of potent inhibitors or agonists. For instance, some phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists, which are important in regulating glucose and lipid metabolism. nih.gov

Furthermore, the synthesis of novel substituted phenylacetic acids is a continuing area of research. inventivapharma.comgoogle.comgoogle.com Chemists are constantly exploring more efficient and environmentally friendly synthetic routes to access these valuable compounds. google.com The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has expanded the accessible range of substituted phenylacetic acid derivatives. inventivapharma.com

The study of compounds like this compound contributes to this broader understanding. By synthesizing and characterizing such molecules, researchers can probe the structure-activity relationships of substituted phenylacetic acids, leading to the rational design of new molecules with desired properties. The ethoxymethyl substituent, in particular, can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug discovery.

Below is a table summarizing some key properties of this compound and a related compound for comparison.

| Property | This compound | 4-(Hydroxymethyl)phenylacetic acid |

| CAS Number | 902836-14-0 vibrantpharma.com | 73401-74-8 sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₁₄O₃ vibrantpharma.com | C₉H₁₀O₃ nih.govchemicalbook.com |

| Molecular Weight | 194.23 g/mol vibrantpharma.com | 166.17 g/mol sigmaaldrich.comnih.govchemicalbook.com |

| Physical Form | Solid fishersci.de | Solid sigmaaldrich.com |

| Melting Point | Not explicitly available | 131-134 °C sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-[4-(ethoxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-8-10-5-3-9(4-6-10)7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRDATKLAHCUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxymethyl Phenylacetic Acid and Analogous Phenylacetic Acid Derivatives

Strategic Retrosynthetic Analysis for 4-(Ethoxymethyl)phenylacetic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comresearchgate.net For this compound, the analysis begins by identifying the key functional groups: a carboxylic acid and an ethoxymethyl ether attached to a benzene (B151609) ring.

A primary disconnection is typically made at the C-C bond between the phenyl ring and the acetic acid moiety. This leads to two synthons: a 4-(ethoxymethyl)benzyl cation and a carboxyl anion equivalent. wikipedia.orgox.ac.uk The corresponding synthetic equivalents would be a 4-(ethoxymethyl)benzyl halide and a cyanide salt or a Grignard reagent followed by carboxylation. sciencemadness.orgerowid.org

Another key disconnection targets the ether linkage. This suggests a precursor such as 4-(hydroxymethyl)phenylacetic acid or its ester, which can be etherified. chemicalbook.com A further retrosynthetic step could break down 4-(hydroxymethyl)phenylacetic acid to 4-formylphenylacetic acid, which can be reduced.

Direct and Stepwise Synthetic Routes to Ethoxymethyl-Substituted Phenylacetic Acids

The synthesis of ethoxymethyl-substituted phenylacetic acids can be achieved through various direct and stepwise methodologies, primarily involving carbon-carbon bond formation and functional group interconversions.

Carbon-Carbon Bond Formation Approaches

The construction of the phenylacetic acid framework often relies on the formation of a new carbon-carbon bond. Common strategies include:

Cyanide Hydrolysis: A prevalent method involves the reaction of a substituted benzyl (B1604629) halide with a cyanide salt (e.g., sodium cyanide) to form a benzyl cyanide intermediate. sciencemadness.orgerowid.org Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired phenylacetic acid. sciencemadness.orgorgsyn.org A process for preparing 4-ethoxy phenylacetic acid avoids the use of highly toxic sodium cyanide by first synthesizing 4-ethoxy benzaldehyde, which then reacts with chloroform (B151607) in the presence of a phase-transfer catalyst. google.com

Grignard Carbonation: This method involves the preparation of a Grignard reagent from a benzyl halide. erowid.org The Grignard reagent then reacts with carbon dioxide (dry ice) to form a carboxylate salt, which upon acidification yields the phenylacetic acid. erowid.org While this can produce a very pure product, it can be an expensive route. sciencemadness.org

Willgerodt-Kindler Reaction: This reaction transforms an acetophenone (B1666503) into a phenylacetic acid derivative. researchgate.netunigoa.ac.in The acetophenone is reacted with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid. researchgate.netunigoa.ac.in Phase-transfer catalysts can be employed to improve reaction efficiency. researchgate.net

Palladium-Catalyzed Carbonylation: Benzyl halides can be directly carbonylated to form phenylacetic acids using a palladium catalyst. researchgate.net This method has been shown to be effective for the synthesis of derivatives like 2,4-dichlorophenylacetic acid, achieving high yields under a carbon monoxide atmosphere. researchgate.net Another approach involves the carbonylation of toluene (B28343) and its derivatives using a transition metal complex catalyst to produce phenylacetic acid esters, which are then hydrolyzed. google.com

Functional Group Interconversions and Derivatizations

Functional group interconversions (FGIs) are crucial for modifying existing molecules to achieve the target structure. ub.eduslideshare.net

From Mandelic Acid Derivatives: A scalable synthesis of phenylacetic acids can be achieved through the iodide-catalyzed reduction of mandelic acids. researchgate.net This method uses catalytic sodium iodide and a stoichiometric amount of phosphorous acid to generate hydroiodic acid in situ for the reduction. researchgate.net

From Phenylglycine Derivatives: A method for preparing substituted phenylacetic acid derivatives involves the sulfonylation of substituted phenylglycine followed by a deamination reaction. google.com

Etherification of Hydroxymethyl Intermediates: A common strategy for introducing the ethoxymethyl group is the etherification of a pre-existing hydroxymethyl group. For instance, 4-(hydroxymethyl)phenylacetic acid can be synthesized and then reacted with an ethylating agent to form the final product. chemicalbook.com

Green Chemistry Principles in the Synthesis of Phenylacetic Acid Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign. unigoa.ac.in This includes the use of safer solvents, renewable feedstocks, and energy-efficient methods.

Catalyst Development and Application in Environmentally Benign Syntheses

Catalysis plays a vital role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Phase-Transfer Catalysis (PTC): PTC has been effectively used in the Willgerodt-Kindler reaction to synthesize phenylacetic acids from acetophenones. researchgate.net The use of catalysts like triethyl benzyl ammonium (B1175870) chloride (TEBA) can dramatically reduce reaction times and improve yields. researchgate.net

Transition Metal Catalysis: Cobalt and rhodium complexes have been utilized in the carbonylation of benzyl halides to produce phenylacetic acids. researchgate.netgoogle.com Nickel catalysts have also been employed in the synthesis of phenylacetic acid from benzyl chloride. nih.gov These catalytic processes often operate under milder conditions than stoichiometric methods.

Acid Catalysis: Methanesulfonic acid has been explored as a green catalyst due to its high acid strength, low toxicity, and recyclability. unigoa.ac.in It has been used in reactions like the C-acylation of phenolic systems under solvent-free conditions. unigoa.ac.in

Solvent-Free and Microwave-Assisted Synthesis Strategies

Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry.

Solvent-Free Reactions: The Willgerodt-Kindler reaction can be performed under solvent-free conditions using microwave irradiation to transform aldehydes and aryl alkyl ketones into thioamides, which are then hydrolyzed to the corresponding carboxylic acids. researchgate.net

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis, often leading to faster reaction times, higher yields, and purer products. nih.govyoutube.comyoutube.comyoutube.com This technique has been successfully applied to various reactions, including the synthesis of N-arylphthalamic acids and the conversion of amides to carboxylic acids. nih.govyoutube.com The efficient energy transfer in microwave synthesis can lead to complete conversion of starting materials, simplifying product purification. youtube.com Reactions can be conducted in water, high-boiling organic solvents, or even in the absence of a solvent, sometimes on a solid support like alumina (B75360) or silica. youtube.com

Near-Critical Water Hydrolysis: A green and efficient method for preparing phenylacetic acid involves the non-catalyzed hydrolysis of benzyl cyanide in near-critical water. google.com This process avoids the use of strong acid or alkali catalysts. google.com

Data Tables

Table 1: Comparison of Synthetic Methods for Phenylacetic Acid Derivatives

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

| Cyanide Hydrolysis | Benzyl Halide | NaCN, H₂SO₄/NaOH | Heating | High yield, well-established | Use of highly toxic cyanide |

| Grignard Carbonation | Benzyl Halide | Mg, CO₂ | Anhydrous | High purity | Expensive, moisture-sensitive |

| Willgerodt-Kindler | Acetophenone | S, Morpholine, PTC | Heating/Microwave | Versatile, can be solvent-free | Often requires harsh conditions |

| Pd-Catalyzed Carbonylation | Benzyl Halide | Pd Catalyst, CO | Varies | High yield, direct | Use of CO gas, catalyst cost |

| Mandelic Acid Reduction | Mandelic Acid | NaI, H₃PO₃ | Reflux | Scalable | Use of phosphorus reagent |

| Near-Critical Water Hydrolysis | Benzyl Cyanide | Water | 240-310 °C | Green, catalyst-free | High temperature and pressure |

Precursor Compounds and Intermediate Transformations in the Synthesis of Ethoxymethyl-Substituted Phenylacetic Acids

The synthesis of this compound and its analogs involves multi-step pathways starting from readily available precursors. The specific transformations are designed to build the target molecule by introducing the required functional groups onto the phenylacetic acid scaffold. A key strategy often involves the modification of a precursor that already contains the phenylacetic acid moiety or can be easily converted to it.

A plausible and common route to substituted phenylacetic acids is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with a cyanide salt to form a benzyl nitrile, followed by hydrolysis to yield the desired acid. mdpi.com For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid utilizes this method, starting with the corresponding benzyl bromide. mdpi.com

Another relevant precursor is 4-(hydroxymethyl)phenylacetic acid, which can be synthesized and serves as a direct forerunner to the target compound through etherification. The synthesis of 4-(hydroxymethyl)phenylacetic acid can be achieved via the hydrolysis of its corresponding ester or nitrile precursor. One documented large-scale preparation involves the hydrolysis of a precursor with sodium hydroxide (B78521) in water, followed by acidification to yield the product. chemicalbook.com

Furthermore, synthetic routes for structurally similar compounds, such as 4-ethoxyphenylacetic acid, provide insight into potential strategies. A patented method for preparing 4-ethoxyphenylacetic acid involves a three-step process starting from phenetole (B1680304) (ethyl phenyl ether). google.com This process includes:

Aromatic formylation of phenetole to produce 4-ethoxybenzaldehyde.

Reaction with chloroform under phase-transfer catalysis to form an alpha-hydroxy intermediate.

Subsequent hydrogenolysis to reduce the hydroxyl group and yield 4-ethoxyphenylacetic acid. google.com

This highlights a strategy where the acetic acid side chain is constructed onto a pre-functionalized benzene ring.

The tables below summarize key precursor compounds and the transformations involved in synthesizing relevant phenylacetic acid derivatives.

Table 1: Precursor Compounds for Phenylacetic Acid Derivatives

| Precursor Compound | Target Derivative/Intermediate | Synthetic Approach |

|---|---|---|

| Benzyl Halides (e.g., 3,4,5-triphenylbenzyl bromide) | Phenylacetonitriles / Phenylacetic Acids | Kolbe Nitrile Synthesis |

| Phenetole (Ethyl phenyl ether) | 4-Ethoxybenzaldehyde | Aromatic Formylation |

| 4-Halogenophenylacetic acid (e.g., 4-bromobenzene acetic acid) | 4-(Methylthio)phenylacetic acid | Nucleophilic Aromatic Substitution |

| Methyl 4-(bromomethyl)phenylacetate | 4-(Hydroxymethyl)phenylacetic acid | Hydrolysis |

| 4-Ethoxybenzaldehyde | 4-Ethoxy-alpha-hydroxyphenylacetic acid | Reaction with Chloroform (Phase-Transfer Catalysis) |

Table 2: Key Intermediate Transformations

| Starting Material | Intermediate Product | Transformation | Reagents/Conditions |

|---|---|---|---|

| 3,4,5-Triphenylbenzyl bromide | 2-[(3,4,5-Triphenyl)phenyl]acetonitrile | Cyanation | KCN, 18-crown-6, MeCN mdpi.com |

| 2-[(3,4,5-Triphenyl)phenyl]acetonitrile | 2-[(3,4,5-Triphenyl)phenyl]acetic acid | Hydrolysis | HBr in Acetic Acid or KOH mdpi.com |

| Benzyl Cyanide | Phenylacetic Acid | Acid Hydrolysis | H₂SO₄, H₂O, heat orgsyn.org |

| 4-Ethoxybenzaldehyde | 4-Ethoxy-alpha-hydroxyphenylacetic acid | Hydroxycarboxylation | Chloroform, Phase-Transfer Catalyst google.com |

| 4-Ethoxy-alpha-hydroxyphenylacetic acid | 4-Ethoxyphenylacetic acid | Hydrogenolysis/Reduction | Reducing Agent google.com |

| 4-Bromobenzene acetic acid | 4-(Methylthio)phenylacetic acid | Thiolation | Sodium methyl mercaptide, CuBr google.com |

Based on these established methodologies, a primary route for the synthesis of this compound would likely involve the etherification of 4-(hydroxymethyl)phenylacetic acid or its corresponding ester. This transformation would use an ethylating agent to convert the hydroxymethyl group (-CH₂OH) into the desired ethoxymethyl group (-CH₂OCH₂CH₃).

Advanced Analytical Techniques for Characterization and Purity Assessment in Phenylacetic Acid Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. For 4-(Ethoxymethyl)phenylacetic acid, ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. Based on analogous structures like 4-ethoxyphenylacetic acid and other substituted phenylacetic acids, the expected chemical shifts (δ) in a solvent like CDCl₃ would be as follows:

Carboxylic Acid Proton (-COOH): A broad singlet appearing downfield, typically in the range of 10-12 ppm.

Aromatic Protons (C₆H₄): The protons on the benzene (B151609) ring would appear as two doublets in the aromatic region (approximately 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

Benzylic Protons (-CH₂-COOH): A singlet for the two protons of the methylene (B1212753) group attached to the carboxylic acid, expected around 3.6 ppm.

Ethoxymethyl Protons (-O-CH₂-O- and -O-CH₂-CH₃): The methylene protons of the ethoxymethyl group would appear as a triplet (for the -CH₂-CH₃) around 3.5 ppm and a quartet (for the -O-CH₂-CH₃) around 1.2 ppm. The methylene group attached to the phenyl ring (-O-CH₂-) would likely appear as a singlet around 4.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, the expected chemical shifts would be:

Carboxylic Carbon (-COOH): In the range of 175-180 ppm.

Aromatic Carbons (C₆H₄): Four distinct signals in the aromatic region (125-140 ppm), with the carbon attached to the ethoxymethyl group appearing more downfield.

Benzylic Carbon (-CH₂-COOH): Around 40-45 ppm.

Ethoxymethyl Carbons (-O-CH₂-O- and -O-CH₂-CH₃): The carbon of the -O-CH₂- group would be expected around 70 ppm, the -O-CH₂-CH₃ carbon around 65 ppm, and the terminal methyl carbon (-CH₃) around 15 ppm.

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between the ethyl group's methylene and methyl protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 (s, 1H) | 175 - 180 |

| Aromatic CH | 7.2 - 7.4 (m, 4H) | 125 - 135 |

| Aromatic C-CH₂ | - | 130 - 135 |

| Aromatic C-OCH₂ | - | 135 - 140 |

| -CH₂-COOH | ~3.6 (s, 2H) | 40 - 45 |

| -O-CH₂-Ph | ~4.5 (s, 2H) | ~70 |

| -O-CH₂-CH₃ | ~3.5 (q, 2H) | ~65 |

| -CH₂-CH₃ | ~1.2 (t, 3H) | ~15 |

(s = singlet, t = triplet, q = quartet, m = multiplet)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. fishersci.ca These vibrations are characteristic of the functional groups present. For this compound, the key functional groups are the carboxylic acid, the ether linkage, and the substituted benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

C-O Stretch (Carboxylic Acid and Ether): Strong bands in the region of 1200-1300 cm⁻¹ (from the carboxylic acid) and 1000-1150 cm⁻¹ (from the ether linkage).

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Out-of-Plane C-H Bending: A strong band around 800-850 cm⁻¹ would be indicative of 1,4-disubstitution on the benzene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The C=C stretching of the benzene ring would be prominent.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Strong |

| C=O stretch (Carboxylic Acid) | 1700-1725 (strong) | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| C-O stretch (Ether & Acid) | 1000-1300 | Moderate |

| C-H bend (Out-of-plane) | 800-850 | Weak |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π-electrons of the benzene ring. The presence of substituents on the ring can shift the absorption maxima (λ_max) and affect the molar absorptivity. The phenylacetic acid chromophore typically shows a primary absorption band around 210-220 nm and a weaker, secondary band around 260-270 nm. The ethoxymethyl substituent is an auxochrome that is expected to cause a slight red shift (bathochromic shift) of these absorption bands.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nist.gov For this compound (C₁₁H₁₄O₃), the expected monoisotopic mass is approximately 194.0943 g/mol . HRMS can measure this with an accuracy of a few parts per million, which allows for the unambiguous determination of the elemental composition.

The mass spectrum would also show a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed, and common fragment ions would result from the loss of the carboxylic acid group (-COOH, 45 Da), the ethoxy group (-OCH₂CH₃, 45 Da), or the entire ethoxymethyl group (-CH₂OCH₂CH₃, 73 Da). The most stable fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by rearrangement and fragmentation of the benzyl (B1604629) moiety.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. sigmaaldrich.com A typical HPLC method for this compound would involve reversed-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used for the separation of phenylacetic acid derivatives.

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water to suppress the ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any impurities.

Detection: A UV detector set at the λ_max of the compound (e.g., around 215 nm) would be suitable for detection and quantification. sigmaaldrich.com

By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of a sample of this compound can be accurately determined. The method can also be used to quantify the amount of the compound in a mixture by using a calibration curve prepared from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, like most carboxylic acids, has low volatility due to its polar carboxyl group, making direct GC analysis challenging. To overcome this, derivatization is employed to convert the non-volatile acid into a more volatile derivative.

A common derivatization strategy for carboxylic acids is silylation, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the compound, making it amenable to GC-MS analysis.

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For the TMS derivative of a related compound, phenylacetic acid, a retention index of 1302.33 has been reported on a 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value | Description |

| Derivatization Agent | BSTFA with 1% TMCS | Converts the carboxylic acid to its volatile TMS ester. |

| GC Column | DB-5ms (30m x 0.25mm x 0.25µm) | A common non-polar column suitable for a wide range of compounds. |

| Retention Time (RT) | ~12.5 min | The time taken for the compound to elute from the GC column. |

| Molecular Ion (M+) | m/z 266 | Corresponds to the mass of the TMS-derivatized molecule. |

| Key Fragment Ions | m/z 221, 177, 91 | Fragments resulting from the loss of specific groups (e.g., -OC2H5, -COOTMS), which help confirm the structure. |

Integrated Analytical Platforms for Comprehensive Structural Elucidation

For complex analyses and unambiguous structure confirmation, integrated or "hyphenated" techniques that couple the separation power of chromatography with the detailed informational output of spectroscopy are indispensable. ijsrtjournal.comslideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry is a highly sensitive and versatile analytical technique ideal for non-volatile and thermally labile compounds like this compound. nih.gov It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS/MS analysis, the sample is first separated by HPLC. Reversed-phase chromatography using a C18 column is often employed for aromatic carboxylic acids. chromforum.orgsigmaaldrich.com The mobile phase usually consists of a mixture of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol. chromforum.org

After separation, the eluent from the HPLC is directed to the mass spectrometer. An electrospray ionization (ESI) source is commonly used, which ionizes the analyte molecules directly from the liquid phase. For carboxylic acids, negative ion mode (ESI-) is often preferred as they readily deprotonate to form [M-H]⁻ ions. chromforum.org

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. nih.gov The precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 193) is selected and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. This fragmentation pattern is highly specific and can be used for definitive identification and structural elucidation. osti.govosti.gov

Table 2: Predicted LC-MS/MS Parameters and Ions for this compound

| Parameter | Setting/Value | Rationale |

| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Standard reversed-phase conditions. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily form negative ions. chromforum.org |

| Precursor Ion [M-H]⁻ | m/z 193.08 | The deprotonated molecular ion of the target compound. |

| Product Ions (Fragments) | m/z 149, 119, 91 | Result from characteristic losses, such as CO₂ (decarboxylation) and the ethoxymethyl group. |

Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS)

The pinnacle of structural elucidation for complex molecules in intricate mixtures involves highly integrated systems like HPLC-SPE-NMR-TOF-MS. researchgate.net This powerful hyphenated technique combines multiple analytical steps into a seamless workflow, providing an unparalleled level of detail. nih.gov

The process begins with separation by HPLC, coupled with a photodiode array (PDA) detector for initial UV-Vis spectral information and a time-of-flight mass spectrometer (TOF-MS) for accurate mass measurements. The TOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent compound and its fragments.

Following the initial analysis, peaks of interest can be automatically trapped onto a solid-phase extraction (SPE) cartridge. This step serves to concentrate the analyte and remove the HPLC mobile phase, which could interfere with subsequent analysis. The trapped compound is then eluted with a suitable deuterated solvent directly into a nuclear magnetic resonance (NMR) spectrometer for detailed structural analysis, including ¹H and ¹³C NMR, which provides definitive information about the carbon-hydrogen framework of the molecule. This combination of techniques allows for the complete and unambiguous structural confirmation of a compound like this compound, even in a complex matrix. nih.gov

Table 3: Role of Components in an HPLC-SPE-NMR-TOF-MS System

| Component | Function | Information Gained |

| HPLC | High-resolution separation of mixture components. | Retention time, purity estimation. |

| PDA Detector | Acquires UV-Vis spectra of eluting peaks. | Information on chromophores. |

| TOF-MS | Provides high-resolution mass-to-charge ratio data. | Accurate mass, elemental composition, fragmentation pattern. |

| SPE | Traps and concentrates the analyte of interest. | Sample clean-up and enrichment for NMR. nih.gov |

| NMR | Provides detailed structural information. | Unambiguous molecular structure and connectivity. |

Application of Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for characterizing the physical properties of a solid material, such as its melting point, purity, and thermal stability. Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

For a crystalline solid like this compound, DSC can provide a highly accurate determination of its melting point. The melting process appears as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Furthermore, the shape and sharpness of the melting peak can be used to assess the purity of the compound. Impurities tend to broaden the melting range and lower the melting point. Specialized software can analyze the shape of the endotherm to provide a quantitative estimation of purity, often expressed as mole percent purity. This method is highly valuable for quality control in the synthesis of fine chemicals and pharmaceutical intermediates.

Table 4: Illustrative DSC Data for Purity Assessment of this compound

| Parameter | Measurement | Interpretation |

| Onset Temperature | 85.5 °C | The beginning of the melting process, often taken as the melting point. |

| Peak Temperature | 87.0 °C | The temperature at which the maximum rate of melting occurs. |

| Enthalpy of Fusion (ΔH) | 25.8 kJ/mol | The heat absorbed during melting; related to the crystal lattice energy. |

| Purity (by van't Hoff eq.) | 99.8 mol% | A high value indicates a highly pure sample, reflected by a sharp melting peak. |

Computational and Theoretical Chemistry Approaches in the Study of 4 Ethoxymethyl Phenylacetic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the molecule, from which numerous properties can be calculated.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-(Ethoxymethyl)phenylacetic acid, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to approximate the electronic density and describe the atomic orbitals, respectively. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 | O-C=O | 124.5 |

| C-O (acid) | 1.35 | C-C-O (acid) | 112.0 |

| C-C (phenyl) | 1.39 (avg.) | C-C-C (phenyl) | 120.0 (avg.) |

| C-O (ether) | 1.43 | C-O-C (ether) | 111.8 |

| O-C (ethyl) | 1.44 | ||

| C-C (ethyl) | 1.53 |

Note: This data is illustrative and represents typical values for similar functional groups.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a single, static molecular structure, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different molecular conformations and the study of dynamic processes. rsc.orgrsc.org

For this compound, MD simulations would reveal the flexibility of the ethoxymethyl and acetic acid side chains. The molecule is not rigid, and the various rotatable bonds allow it to adopt a multitude of conformations. A conformational analysis, often performed in conjunction with MD, aims to identify the low-energy conformers and understand the energy barriers between them. nih.gov This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. nih.gov

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra.

Computational NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei (¹H and ¹³C) in the optimized geometry of this compound, it is possible to predict the NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can help to confirm the structure of the molecule and assign the resonances in the NMR spectrum. nih.gov

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its molecular vibrations. These can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical vibrational spectrum (infrared and Raman) can be compared with experimental spectra to identify characteristic functional group vibrations and to aid in the structural elucidation of this compound. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | C=O stretch | ~1720 |

| Carboxylic Acid | O-H stretch | ~3300-2500 (broad) |

| Phenyl Ring | C-H stretch | ~3100-3000 |

| Phenyl Ring | C=C stretch | ~1600, 1500 |

| Ether | C-O stretch | ~1100 |

Note: This data is illustrative and represents typical values. The exact frequencies would be determined through calculation.

Electronic Properties and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a framework for quantifying this reactivity through the analysis of molecular orbitals.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. aimspress.com

For this compound, the energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. aimspress.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

The spatial distribution of the HOMO and LUMO can also provide insights into the reactive sites of the molecule. For instance, if the HOMO is localized on the phenyl ring, this region would be susceptible to electrophilic attack. Conversely, if the LUMO is centered on the carboxylic acid group, this site would be prone to nucleophilic attack.

Table 3: Hypothetical HOMO-LUMO Energies and Energy Gap for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes and would be obtained from a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map would reveal regions of negative and positive electrostatic potential. The regions of negative potential, typically colored red, are associated with high electron density and are prone to electrophilic attack. In this molecule, these would likely be concentrated around the oxygen atoms of the carboxylic acid and ether functional groups. Conversely, regions of positive potential, colored blue, indicate electron-deficient areas that are susceptible to nucleophilic attack. These would be expected around the acidic proton of the carboxylic acid and the hydrogen atoms of the phenyl ring and ethoxy group. The intermediate potential regions are colored green.

The insights gained from an MEP map of this compound can be crucial for understanding its intermolecular interactions, such as hydrogen bonding, which are fundamental to its crystal packing and its potential binding to biological targets.

Fukui Functions and Reactivity Descriptors

Fukui functions are a set of reactivity descriptors derived from conceptual density functional theory (DFT). They are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

For this compound, the calculation of Fukui functions would allow for a detailed analysis of its chemical reactivity. The sites with the highest values of the Fukui function for nucleophilic attack (f+) would indicate the most likely places for an incoming nucleophile to interact. Conversely, the sites with the highest values for electrophilic attack (f-) would pinpoint the atoms most susceptible to reaction with an electrophile.

Other related reactivity descriptors that can be calculated include:

Global Hardness (η) and Softness (S): These descriptors measure the resistance of a molecule to changes in its electron distribution. A hard molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), while a soft molecule has a small energy gap.

Electronegativity (χ): This describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons from its surroundings.

The table below presents hypothetical reactivity descriptors for this compound, calculated using DFT methods.

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

| Global Hardness (η) | 2.65 | Measure of resistance to charge transfer |

| Global Softness (S) | 0.38 | Inverse of global hardness |

| Electronegativity (χ) | 3.85 | Electron-attracting tendency |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Phenylacetic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These studies are instrumental in drug discovery and materials science for predicting the behavior of new compounds.

For phenylacetic acid analogues, QSAR studies can be employed to develop models that predict their biological activities, such as anti-inflammatory or antimicrobial effects. These models are built by calculating a set of molecular descriptors for a series of known phenylacetic acid derivatives and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity.

The molecular descriptors used in QSAR/QSPR studies can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: van der Waals volume, surface area.

Electronic Descriptors: Dipole moment, partial charges.

A hypothetical QSAR study on a series of phenylacetic acid analogues might yield an equation like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where c0, c1, c2, etc., are coefficients determined from the statistical analysis. Such a model could then be used to predict the activity of this compound based on its calculated descriptors.

Molecular Docking Simulations for Investigating Potential Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. It is widely used in drug design to simulate the interaction between a small molecule ligand and a protein target.

For this compound, molecular docking simulations could be used to investigate its potential binding to various enzymes or receptors. For instance, given the structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), a relevant target for docking studies could be cyclooxygenase (COX) enzymes.

The docking process involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The pose with the lowest energy score is typically considered the most likely binding mode.

The results of a docking simulation would provide valuable information about the potential binding mode of this compound, including the key amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The table below illustrates a hypothetical result from a molecular docking study of this compound with a target protein.

| Parameter | Value |

| Binding Energy | -8.2 kcal/mol |

| Interacting Residues | TYR 385, ARG 120, SER 530 |

| Hydrogen Bonds | 2 (with ARG 120, TYR 385) |

| Hydrophobic Interactions | Phenyl ring with LEU 352, VAL 523 |

Biological and Biochemical Aspects of Phenylacetic Acid Derivatives Preclinical Academic Research

Exploration of In Vitro Biological Activities

The structural versatility of phenylacetic acid derivatives allows for a wide range of biological interactions, which have been explored in numerous in vitro studies.

Phenylacetic acid is a well-documented antimicrobial agent with activity against a variety of microorganisms. nih.gov It is naturally produced by many ant species and used as a defense mechanism due to its antimicrobial properties. wikipedia.org

Research has shown that PAA isolated from Bacillus megaterium exhibits significant antibacterial activity against Agrobacterium tumefaciens, a plant pathogen. nih.gov Mechanistic studies suggest that PAA disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular components such as nucleic acids and proteins. nih.gov Furthermore, it has been observed to inhibit total protein synthesis and interfere with cellular metabolism by reducing the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov PAA also stimulates the production of reactive oxygen species (ROS) in bacterial cells, contributing to its antibacterial effect. nih.gov

Similarly, PAA produced by Bacillus licheniformis isolated from fermented soybeans has demonstrated broad-spectrum antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. nih.gov Other derivatives, such as 4-phenylazophenoxyacetic acids, have also shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Antimicrobial Activity of Phenylacetic Acid (PAA)

| Microorganism | Activity | Reference |

| Agrobacterium tumefaciens | Antibacterial (IC50 = 0.8038 mg/mL) | nih.gov |

| Staphylococcus aureus | Antibacterial | nih.gov |

| Escherichia coli | Antibacterial | nih.gov |

| Candida albicans | Antifungal | nih.gov |

This table is for illustrative purposes and summarizes findings on phenylacetic acid, not 4-(Ethoxymethyl)phenylacetic acid.

Phenolic compounds, including derivatives of phenylacetic acid, are recognized for their antioxidant properties. nih.gov Their ability to scavenge free radicals is a key aspect of their potential therapeutic applications. nih.gov

Studies on various phenolic acids have shown that their antioxidant capacity is influenced by their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. nih.gov For instance, 2,4-dihydroxyphenylacetic acid and its methyl ester, isolated from the seeds of Ilex aquifolium, have demonstrated antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize free radicals. nih.gov

Research on a range of phenolic acids has also utilized the ferric reducing antioxidant power (FRAP) assay to quantify their antioxidant potential. nih.gov This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

Phenylacetic acid and its derivatives have been investigated for their potential as anticancer agents. Sodium phenylacetate (B1230308) has been shown to induce differentiation in tumor cells in vitro. nih.gov In studies with promyelocytic leukemia HL-60 cells, treatment with phenylacetate led to a decrease in the expression of the myc oncogene, followed by cell growth arrest and differentiation into granulocytes. nih.gov

Furthermore, phenylacetamide derivatives have been synthesized and screened for their cytotoxic effects against various cancer cell lines. nih.gov For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov The presence of specific functional groups, such as a nitro moiety, has been found to enhance the cytotoxic effects of these compounds. nih.gov

Phenylboronic acid-functionalized materials, which can interact with cell surface markers, are also being explored for their potential in cancer immunotherapy. nih.gov

The interaction of phenylacetic acid derivatives with specific receptors is an area of active research. Notably, ethers of 3-hydroxyphenylacetic acid have been identified as selective ligands for the gamma-hydroxybutyric acid (GHB) receptor. uthscsa.edu These compounds exhibit relatively high affinity for GHB binding sites with no significant affinity for GABA receptors, making them useful tools for studying the specific biology of GHB receptors without confounding GABAergic effects. uthscsa.edu

Gamma-hydroxybutyric acid (GHB) itself is a neurotransmitter and a drug of abuse that acts on both GHB and GABA-B receptors. nih.govdrugbank.comcapes.gov.br The development of selective ligands is crucial for understanding the distinct roles of these receptors.

Biochemical Pathways and Enzymatic Transformations in Biological Systems

The biosynthesis of phenylacetic acid is a key metabolic process in many organisms, starting from the amino acid phenylalanine.

In both plants and microorganisms, the primary precursor for PAA biosynthesis is the amino acid L-phenylalanine. nih.gov The most common pathway involves the conversion of phenylalanine to phenylpyruvate through a transamination reaction. Subsequently, phenylpyruvate undergoes decarboxylation to form phenylacetaldehyde, which is then oxidized to yield phenylacetic acid. nih.gov

This pathway shares similarities with the biosynthesis of another important plant auxin, indole-3-acetic acid (IAA), which is derived from tryptophan. nih.gov Recent research has shed more light on the enzymes involved in PAA metabolism and its signaling pathways, which appear to have parallels with those of IAA. nih.gov

Catabolism and Degradation Pathways by Enzymes (e.g., Phenylacetate-CoA Ligase Pathway)

The primary metabolic pathway for the degradation of phenylacetic acid (PAA) in many microorganisms, particularly bacteria, is the Phenylacetate-CoA (PA-CoA) ligase pathway. This aerobic pathway is a central route for the catabolism of aromatic compounds and involves a series of enzymatic reactions that ultimately convert the aromatic ring into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov

The pathway is initiated by the activation of phenylacetic acid to its coenzyme A thioester, phenylacetyl-CoA. wikipedia.orgwikipedia.org This crucial first step is catalyzed by phenylacetate-CoA ligase, an enzyme also known as PaaK. ebi.ac.ukuniprot.org This activation is an ATP-dependent process. wikipedia.org

Following activation, the aromatic ring of phenylacetyl-CoA undergoes a unique series of transformations. A multicomponent oxygenase, typically comprising proteins like PaaA, PaaB, PaaC, PaaD, and PaaE, catalyzes the epoxidation of the phenyl ring. pnas.orgnih.gov The resulting epoxide intermediate is then isomerized by PaaG to an oxygen-containing heterocycle. nih.gov Subsequent enzymatic steps, involving enzymes with homology to those in fatty acid beta-oxidation (PaaF, PaaH, PaaI, PaaJ), are responsible for the cleavage of the ring and further degradation. nih.gov The entire PAA degradation pathway is found in approximately 16% of sequenced bacterial genomes, highlighting its significance in microbial metabolism. nih.gov

For a substituted derivative such as this compound, the efficiency of its entry into and progression through this pathway would be highly dependent on the substrate specificity of the initiating enzyme, PaaK. The presence of the ethoxymethyl group at the para-position of the phenyl ring introduces steric bulk and different electronic properties compared to the unsubstituted phenylacetic acid. This modification could potentially hinder the binding of the molecule to the active site of phenylacetate-CoA ligase, thereby slowing or preventing its catabolism by this specific pathway. The metabolic fate of this compound in organisms lacking this pathway or in higher organisms would proceed through different enzymatic systems, likely involving cytochrome P450-mediated oxidation or other phase I and phase II metabolic reactions.

Table 1: Key Enzymes in the Aerobic Phenylacetic Acid Catabolic Pathway

| Enzyme/Complex | Gene(s) | Function | Reference |

|---|---|---|---|

| Phenylacetate-CoA Ligase | paaK | Activates phenylacetic acid to phenylacetyl-CoA using ATP. | ebi.ac.uknih.gov |

| Phenylacetyl-CoA Epoxidase | paaABCDE | A multicomponent oxygenase that hydroxylates and epoxidizes the aromatic ring of phenylacetyl-CoA. | nih.govpnas.org |

| Epoxyphenylacetyl-CoA Isomerase | paaG | Isomerizes the epoxide intermediate to an oxepin-CoA derivative. | nih.gov |

| Ring-Opening & Degradation Enzymes | paaZ, paaFGHIJ | Catalyze the cleavage of the ring and subsequent degradation to central metabolic intermediates. | nih.gov |

Role as Endogenous Metabolites and Signaling Molecules in Organisms

Phenylacetic acid (PAA) is recognized as a naturally occurring molecule with diverse roles in a wide range of organisms. In plants, PAA functions as an auxin, a class of phytohormones that regulate growth and development, although its activity is generally weaker than that of the primary auxin, indole-3-acetic acid (IAA). nih.govwikipedia.org Despite its lower biological activity, the endogenous levels of PAA in many plant tissues can be significantly higher than those of IAA. nih.gov

In humans and other mammals, phenylacetic acid is an endogenous metabolite derived from the catabolism of the essential amino acid phenylalanine. wikipedia.orghmdb.ca Phenylalanine can be metabolized to phenylpyruvate, which is then converted to phenylacetate. hmdb.ca It is also a metabolite of 2-phenylethylamine. hmdb.ca

Beyond its role as a metabolic intermediate, PAA and its derivatives can function as signaling molecules. In bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, PAA has been shown to act as a signaling molecule that can regulate gene expression related to virulence, stress response, and biofilm formation. asm.orgnih.gov This suggests that bacteria can sense and respond to the presence of PAA in their environment, potentially as a form of cross-kingdom signaling with host organisms. asm.org

While the parent compound, phenylacetic acid, is a well-documented endogenous metabolite and signaling molecule, the specific derivative this compound is not typically cited as a common natural product or metabolite. It would be considered a xenobiotic, and its biological effects would stem from its structural similarity to endogenous PAA, allowing it to potentially interact with the same biological targets.

Table 2: Documented Roles of Phenylacetic Acid in Various Organisms

| Organism Group | Role of Phenylacetic Acid | Description | Reference |

|---|---|---|---|

| Plants | Phytohormone (Auxin) | Regulates plant growth and development, including cell division and elongation. | nih.govwikipedia.org |

| Mammals | Endogenous Metabolite | A product of phenylalanine and phenylethylamine catabolism, excreted in urine. | wikipedia.orgnih.gov |

| Bacteria | Signaling Molecule | Regulates virulence, antibiotic stress response, and biofilm formation in certain pathogenic bacteria. | asm.orgnih.gov |

| Fungi | Secondary Metabolite | Produced by various fungi, sometimes exhibiting antimicrobial properties. | mdpi.com |

Utility in Academic Drug Discovery Research (Lead Compound Identification and Optimization)

The phenylacetic acid scaffold is a prominent structural motif in medicinal chemistry and drug discovery. Its simple, yet versatile, structure allows for systematic chemical modification to optimize pharmacological activity against a variety of biological targets. Derivatives of phenylacetic acid are found in numerous approved drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac (B195802) and ibuprofen. mdpi.comwikipedia.org This history of success has established the phenylacetic acid core as a valuable starting point for the design of new therapeutic agents.

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies for Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how specific chemical features of a molecule contribute to its biological activity. For the phenylacetic acid scaffold, SAR studies typically involve modifying three main regions: the phenyl ring, the acidic functional group, and the methylene (B1212753) linker.

Substitutions on the phenyl ring are particularly important for modulating potency, selectivity, and pharmacokinetic properties. The nature, size, and position of these substituents dictate how the molecule fits into the binding pocket of its target protein. For instance, in the development of antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for asthma and allergies, extensive SAR studies on phenylacetic acid derivatives revealed key insights. It was found that certain substitutions at the para-position of the phenyl ring were critical for activity. nih.gov

Similarly, in the discovery of novel anticryptosporidial agents, SAR studies of an aryl acetamide (B32628) series showed that electron-withdrawing groups on the phenyl ring generally led to better potency than electron-donating groups. nih.gov The study highlighted the remarkable potency enhancements achieved with specific di-halogenation patterns, particularly with fluorine atoms. nih.gov

In the context of this compound, the 4-ethoxymethyl group represents one such substitution. An SAR study would systematically compare this analog to others with different groups at the same position (e.g., methoxy (B1213986), hydroxyl, chloro, trifluoromethyl) to determine the optimal steric and electronic requirements for activity at a given target.

Table 3: Illustrative SAR Data for Phenylacetic Acid Analogs as CRTH2 Antagonists

| Compound | R Group (at para-position) | IC₅₀ (nM) | Note |

|---|---|---|---|

| Analog 1 | -H | >1000 | Unsubstituted compound shows weak activity. |

| Analog 2 | -Cl | 150 | Addition of an electron-withdrawing group improves potency. |

| Analog 3 | -OCH₃ | 80 | A methoxy group provides a balance of electronic and steric properties. |

| Analog 4 | -SO₂CH₃ | 10 | A methylsulfonyl group significantly enhances potency, likely through specific interactions in the binding site. |

Data is hypothetical and for illustrative purposes based on general findings in medicinal chemistry literature such as nih.gov.

Investigation of Pharmacophore Models and Ligand Design Principles

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. frontiersin.org These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. acs.org

For a phenylacetic acid derivative, a typical pharmacophore model might include:

A Negatively Ionizable Feature: Representing the carboxylate group, which can form ionic bonds or strong hydrogen bonds with basic residues (e.g., Arginine, Lysine) in the target's active site.

A Hydrophobic/Aromatic Feature: Corresponding to the phenyl ring, which can engage in hydrophobic or π-stacking interactions.

Additional Features from Substituents: A compound like this compound would introduce another feature. The ether oxygen of the ethoxymethyl group could act as a hydrogen bond acceptor.

These models are generated either from the structure of a known potent ligand (ligand-based) or from the 3D structure of the target protein itself (structure-based). etflin.com Once validated, a pharmacophore model can be used to screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. frontiersin.org This approach accelerates the discovery of new lead compounds by focusing experimental efforts on the most promising candidates.

Table 4: Potential Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Chemical Group | Potential Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Phenyl group | π-π stacking, hydrophobic interactions |

| Negative Ionizable (NI) | Carboxylic acid (deprotonated) | Ionic bond, hydrogen bond |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen of the ethoxymethyl group | Hydrogen bond |

Preclinical Screening Methodologies and In Vitro Efficacy Assessment in Target Systems

Before a compound can be considered for further development, its biological activity must be rigorously quantified using preclinical screening methods. These evaluations are primarily conducted in vitro, meaning they are performed in a controlled laboratory environment outside of a living organism, typically using isolated proteins, cells, or tissues.

The initial step is often a high-throughput screen (HTS) to test a large library of compounds for any activity against the target. For active compounds, or "hits," the primary measure of efficacy is often the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) .

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the inhibitor compound. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Cell-Based Assays: These assays measure the effect of a compound on whole cells. This can include measuring cell viability (cytotoxicity), the inhibition of cell proliferation, the activation or inhibition of a signaling pathway, or changes in gene expression. nih.gov For example, the efficacy of an anti-cancer agent might be assessed by its ability to kill cancer cells in culture.

Receptor Binding Assays: If the target is a receptor, binding assays are used to determine the affinity of the compound for the receptor. This is quantified by the dissociation constant (Kd) or by an IC₅₀ value from a competitive binding experiment where the compound displaces a known radiolabeled ligand.

These in vitro assessments are crucial for building a preliminary understanding of a compound's potency and mechanism of action, and for guiding the next steps in the drug discovery process, such as lead optimization and subsequent in vivo testing in animal models.

Table 5: Common In Vitro Screening Methods in Drug Discovery

| Assay Type | Purpose | Key Parameter Measured |

|---|---|---|

| Enzyme Inhibition Assay | To measure the potency of a compound against a specific enzyme. | IC₅₀ |

| Cell Proliferation Assay | To assess the effect of a compound on cell growth or viability. | GI₅₀ (50% growth inhibition) or CC₅₀ (50% cytotoxic concentration) |

| Receptor Binding Assay | To determine how strongly a compound binds to a target receptor. | Kᵢ (inhibition constant) or Kₔ (dissociation constant) |

Future Directions and Emerging Research Avenues for Ethoxymethyl Substituted Phenylacetic Acids

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized aromatic compounds like 4-(Ethoxymethyl)phenylacetic acid is undergoing a significant transformation, with a strong emphasis on developing greener and more efficient methods. Traditional synthetic routes are often multi-step processes that may utilize hazardous reagents. sci-hub.sedrugbank.com The future of synthesizing ethoxymethyl-substituted phenylacetic acids lies in the adoption of cutting-edge, sustainable methodologies.

Flow chemistry presents another significant avenue for the sustainable synthesis of these compounds. vibrantpharma.comjetir.org Continuous-flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. vibrantpharma.com The integration of flow chemistry with catalytic systems, including biocatalysis, could pave the way for highly efficient and automated production of ethoxymethyl-substituted phenylacetic acid derivatives.

Furthermore, the principles of green chemistry are increasingly being incorporated into synthetic design. This includes the use of environmentally benign solvents, such as water, and the development of catalytic systems that operate under milder conditions. beilstein-journals.orgnih.govcolab.ws For instance, iodide-catalyzed reductions of mandelic acids to phenylacetic acids represent a greener alternative to methods employing heavy metal catalysts. beilstein-journals.orgresearchgate.net Biocatalysis, utilizing enzymes to perform specific chemical transformations, is another area of intense research that promises highly selective and sustainable synthetic routes. researchgate.net

| Methodology | Advantages | Key Research Focus |

| C-H Activation | Atom economy, reduced steps | Site-selectivity, earth-abundant catalysts |

| Flow Chemistry | Scalability, safety, efficiency | Integration with catalysis, automation |

| Green Chemistry | Reduced waste, safer reagents | Use of benign solvents, biocatalysis |

| Phase Transfer Catalysis | Mild conditions, high yields | Development of new catalysts, broader substrate scope |

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of reaction mechanisms is paramount for the development of more efficient and selective synthetic methods. For ethoxymethyl-substituted phenylacetic acids, this involves elucidating the intricate details of key transformations.

The Willgerodt-Kindler reaction , a classical method for converting aryl ketones to amides and subsequently to carboxylic acids, also presents opportunities for advanced mechanistic investigation. sci-hub.sedrugbank.comnih.govnih.gov While the general pathway is known, the precise nature of the intermediates and the factors influencing the migration of the functional group are still areas of active research. nih.gov Modern computational chemistry can provide valuable insights into the reaction's energy landscape and transition states, potentially leading to the development of milder and more efficient variations of this important transformation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Reaction prediction and optimization is a key area where AI can make a significant impact. beilstein-journals.orgcolab.wsresearchgate.netresearchgate.net Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, including the synthesis of specific ethoxymethyl-phenylacetic acid derivatives. beilstein-journals.orgresearchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. researchgate.netnih.gov

De novo drug design is another exciting frontier. nih.govendava.comintimal.edu.my Generative AI models can design novel molecules with desired properties from scratch. By providing the model with a set of desired parameters, such as specific biological activity and physicochemical properties, it is possible to generate new ethoxymethyl-substituted phenylacetic acid analogs with high potential as drug candidates. nih.govintimal.edu.my This in silico design process can rapidly explore vast chemical spaces that would be inaccessible through traditional methods. endava.com

| AI/ML Application | Impact on Research |

| Reaction Optimization | Faster development of synthetic routes, improved yields. beilstein-journals.orgcolab.wsresearchgate.net |

| De Novo Design | Rapid generation of novel molecular structures with desired properties. nih.govendava.comintimal.edu.my |

| Property Prediction | Early assessment of biological activity and safety profiles. nih.govnih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Biology, and Materials Science

The future of ethoxymethyl-substituted phenylacetic acids extends beyond the confines of traditional organic synthesis, with significant potential at the intersection of chemistry, biology, and materials science.

In the realm of materials science , phenylacetic acid derivatives can serve as building blocks for functional polymers and materials. The carboxylic acid group provides a handle for polymerization, while the ethoxymethyl-substituted phenyl ring can impart specific properties to the resulting material, such as thermal stability, optical properties, or biocompatibility. Research into the incorporation of these molecules into polyesters, polyamides, or other polymers could lead to the development of novel materials for applications in electronics, packaging, or biomedical devices. The functionalization of magnetic nanoparticles with derivatives of phenylacetic acid for applications like enzyme immobilization also highlights the interdisciplinary potential. nih.gov

The study of the metabolism and environmental fate of these compounds is another critical area of interdisciplinary research. Understanding how ethoxymethyl-substituted phenylacetic acids are processed in biological systems and how they interact with the environment is essential for assessing their safety and potential impact. This requires collaboration between organic chemists, biochemists, toxicologists, and environmental scientists.

Q & A

Q. What is its role in multi-step organic synthesis?

- Methodological Answer : The compound serves as a precursor for peptide coupling (via activation with EDC/HOBt) or as a building block in heterocycle synthesis. For example, it is used in Ugi reactions to generate tetrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。